(R)-2-(tritylamino)-3-(tritylthio)propanoic acid
CAS No.: 27686-50-6
Cat. No.: VC0554607
Molecular Formula: C41H35NO2S
Molecular Weight: 605.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27686-50-6 |
|---|---|
| Molecular Formula | C41H35NO2S |
| Molecular Weight | 605.8 |
| IUPAC Name | (2R)-2-(tritylamino)-3-tritylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C41H35NO2S/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,38,42H,31H2,(H,43,44)/t38-/m0/s1 |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O |
Introduction
(R)-2-(tritylamino)-3-(tritylthio)propanoic acid is a complex organic compound with the CAS number 27686-50-6. It is also known by several synonyms, including Trt-Cys(Trt)-OH, N,S-ditrityl-cysteine, and N,S-Bis(triphenylmethyl)-L-cysteine . This compound is classified as a specialty material and is used in various chemical syntheses.
Applications and Uses
(R)-2-(tritylamino)-3-(tritylthio)propanoic acid is primarily used in peptide synthesis. The trityl protecting groups can be easily removed under acidic conditions, allowing for the selective deprotection of the amino and thio groups. This property makes it useful in the synthesis of complex peptides and proteins where cysteine residues need to be protected during the synthesis process.
Synthesis and Preparation
The synthesis of (R)-2-(tritylamino)-3-(tritylthio)propanoic acid typically involves the reaction of L-cysteine with trityl chloride in the presence of a base. This reaction protects both the amino and thio groups of cysteine with trityl groups. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume